ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15712562
InChI: InChI=1S/C27H24N2O5S/c1-4-33-26(32)23-17(2)28-27-29(24(23)20-13-15-21(16-14-20)34-18(3)30)25(31)22(35-27)12-8-11-19-9-6-5-7-10-19/h5-16,24H,4H2,1-3H3/b11-8+,22-12+
SMILES:
Molecular Formula: C27H24N2O5S
Molecular Weight: 488.6 g/mol

ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC15712562

Molecular Formula: C27H24N2O5S

Molecular Weight: 488.6 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C27H24N2O5S
Molecular Weight 488.6 g/mol
IUPAC Name ethyl (2E)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C27H24N2O5S/c1-4-33-26(32)23-17(2)28-27-29(24(23)20-13-15-21(16-14-20)34-18(3)30)25(31)22(35-27)12-8-11-19-9-6-5-7-10-19/h5-16,24H,4H2,1-3H3/b11-8+,22-12+
Standard InChI Key FBIMMBFUEXEKGC-VNNYSTBCSA-N
Isomeric SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C=C\C4=CC=CC=C4)/S2)C
Canonical SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC=CC4=CC=CC=C4)S2)C

Introduction

Chemical Architecture and Physicochemical Properties

The compound’s structure integrates a thiazolo[3,2-a]pyrimidine core fused with a dihydropyrimidine ring, substituted at positions 2, 5, 6, and 7. Key features include:

  • Cinnamylidene moiety: A (2E)-3-phenylprop-2-en-1-ylidene group at position 2, contributing π-conjugation and potential intermolecular interactions.

  • Acetyloxyphenyl group: A 4-(acetyloxy)phenyl substituent at position 5, enhancing lipophilicity and metabolic stability .

  • Ester functionality: An ethyl carboxylate at position 6, critical for solubility and prodrug potential .

Table 1: Physicochemical Profile

PropertyValue
Molecular FormulaC₂₇H₂₄N₂O₅S
Molecular Weight488.6 g/mol
CAS NumberNot publicly disclosed
SolubilityLikely moderate in DMSO
LogP (Predicted)~3.2 (indicating lipophilicity)

The acetyloxy group’s electron-withdrawing nature may influence electronic distribution, potentially modulating receptor binding . The conjugated system spanning the thiazole-pyrimidine core and cinnamylidene moiety suggests UV-Vis absorption maxima in the 300–350 nm range, a hypothesis requiring experimental validation.

Synthetic Methodologies and Optimization

General Synthesis of Thiazolopyrimidine Derivatives

Thiazolopyrimidines are typically synthesized via multicomponent reactions (MCRs) involving ethyl acetoacetate, aldehydes, and thiourea derivatives under acid or catalyst-mediated conditions . For instance, the Biginelli-like reaction forms dihydropyrimidine intermediates, which undergo cyclization with α-haloesters or acetylenedicarboxylates to yield thiazolopyrimidines .

Ultrasound-Assisted Synthesis

Recent advances employ ultrasound irradiation to enhance reaction efficiency. A 2016 study demonstrated that ultrasonic probe irradiation (51 W, 10 min) under solvent- and catalyst-free conditions achieved 90% yields for analogous thiazolopyrimidine-6-carboxylates, surpassing conventional heating (50% yield over 5 h) . This method’s success is attributed to cavitation-induced micro-mixing and localized heating, accelerating condensation and cyclization steps.

Table 2: Comparative Synthesis Methods

MethodYield (%)TimeConditions
Ultrasound Probe 9010 minSolvent-free, 51 W
Conventional Heating 505 hMethanol, reflux
Microwave 7830 minAcetic acid catalyst

Synthesis of the Target Compound

While explicit protocols for the target compound are unavailable, its synthesis likely involves:

  • Formation of dihydropyrimidinethione: Condensation of ethyl acetoacetate, 4-(acetyloxy)benzaldehyde, and thiourea in acetic acid .

  • Cyclization: Treatment with methyl propiolate or analogous electrophiles to form the thiazole ring.

  • Cinnamylidene introduction: Knoevenagel condensation with cinnamaldehyde under basic conditions.

Biological Activities and Mechanistic Insights

Anti-Inflammatory Activity

Structural analogs inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. Molecular docking suggests the cinnamylidene moiety occupies COX-2’s hydrophobic pocket, while the acetyloxy group hydrogen-bonds with Arg120 .

Anticancer Properties

Thiazolopyrimidines demonstrate topoisomerase II inhibition, inducing DNA damage and apoptosis. A 2023 study reported IC₅₀ values of 2.1–4.8 µM against MCF-7 and HepG2 cells for derivatives bearing dimethoxyphenyl groups . The target compound’s planar structure may intercalate DNA, while the ethyl carboxylate could serve as a hydrolyzable prodrug moiety.

Research Gaps and Future Directions

Unexplored Pharmacokinetics

No data exist on the compound’s absorption, distribution, metabolism, or excretion (ADME). In silico predictions (e.g., SwissADME) suggest moderate bioavailability (F ≈ 55%) but require experimental validation.

Synthetic Scalability

While ultrasound methods are efficient, scaling up for industrial production remains untested. Continuous-flow reactors coupled with ultrasound could address this .

Target Identification

The precise biological targets are unknown. Proteomic profiling and CRISPR-Cas9 screens could identify interacting proteins.

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